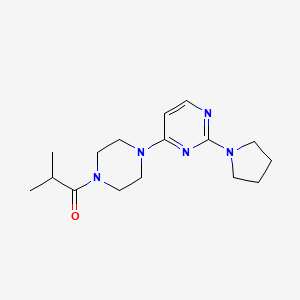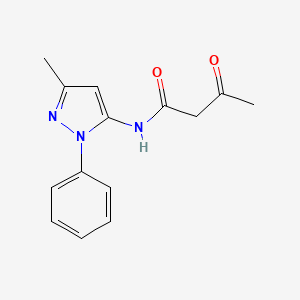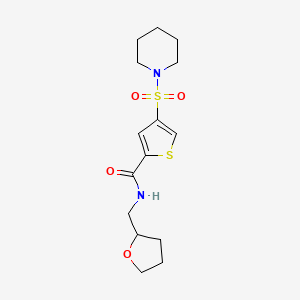![molecular formula C15H17FN2O2S2 B5592303 1-[(4-氟苯基)磺酰]-4-(2-噻吩基甲基)哌嗪](/img/structure/B5592303.png)
1-[(4-氟苯基)磺酰]-4-(2-噻吩基甲基)哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a derivative of piperazine, a compound with various applications in chemical synthesis and potential biological activities. Piperazine derivatives have been studied for their potential antibacterial and receptor antagonist properties, making them significant in medicinal chemistry research.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as well as other methodologies like condensation reactions. For instance, one study described the synthesis of similar derivatives through a reaction of 1,3,4-thiadiazol with N-substituted piperazine, yielding compounds with potential antibacterial activities (Wu Qi, 2014). Additionally, the synthesis of N,N′-disubstituted piperazines, involving reactions with hydroxyethylamine and 4-fluoroaniline, has been reported, demonstrating the versatility of approaches in synthesizing piperazine derivatives (M. Collins, M. Lasne, L. Barré, 1992).
Molecular Structure Analysis
X-ray crystallography studies have been essential in understanding the molecular structure of piperazine derivatives. For example, studies have shown that certain piperazine compounds crystallize in specific crystal classes and adopt distinct conformational structures, like the chair conformation in some derivatives (C. S. A. Kumar et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives exhibit a range of chemical reactions, often determined by their specific functional groups and structural configurations. They can participate in various substitution reactions, form complexes with different molecules, and show unique reactivity based on their sulfonyl and fluorophenyl groups (V. Mishra, T. Chundawat, 2019).
Physical Properties Analysis
The physical properties of piperazine derivatives, including melting points, solubility, and crystalline structure, are closely tied to their molecular composition. These properties are crucial in determining their applicability in various chemical processes and potential pharmaceutical uses.
Chemical Properties Analysis
Piperazine derivatives have diverse chemical properties based on their substituents. These properties influence their biological activities, such as antimicrobial and receptor antagonist effects, and their stability and reactivity in different chemical environments (J. Narendra Sharath Chandra et al., 2006).
科学研究应用
Antibacterial Activities
A study on the synthesis and antibacterial activities of piperazine derivatives, including structures related to "1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine", demonstrated that certain derivatives exhibited significant antibacterial properties. These compounds were synthesized and their effects on various bacterial strains were assessed, showing promise for future antimicrobial agents (Wu Qi, 2014).
Receptor Antagonism
Research on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has identified new compounds as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity. These findings suggest potential applications in treating diseases where the A2B adenosine receptor plays a crucial role, offering insights into receptor-specific drug development (T. Borrmann et al., 2009).
Radioligand Development
The compound "1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine" has been explored in the context of developing new radioligands for positron emission tomography (PET) imaging. An example includes the synthesis of derivatives intended for selective imaging of serotoninergic receptors, highlighting the role of such compounds in advancing diagnostic imaging technologies (M. Collins et al., 1992).
Antiproliferative Agents
A series of sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety, related to "1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine", showed moderate to good antiproliferative activity against various cancer cell lines. This research underscores the potential of such derivatives as lead compounds for the development of new antitumor agents (Dongjun Fu et al., 2017).
Diagnostic Imaging for Glioma
[18F]DASA-23, a novel radiopharmaceutical derived from "1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine", has been developed for measuring aberrant pyruvate kinase M2 levels in glioma through PET imaging. This compound's evaluation in humans signifies its potential for non-invasive glioma diagnosis, demonstrating the versatility of such derivatives in clinical applications (C. Patel et al., 2019).
属性
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2S2/c16-13-3-5-15(6-4-13)22(19,20)18-9-7-17(8-10-18)12-14-2-1-11-21-14/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWKTAGCOPXZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-fluorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5592224.png)
![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5592247.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)
![4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5592260.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)

![2-benzyl-8-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592289.png)
![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)